molecular formula C17H20N2O4S2 B6520561 N-ethyl-N'-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide CAS No. 896315-87-0

N-ethyl-N'-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide

Cat. No.: B6520561
CAS No.: 896315-87-0
M. Wt: 380.5 g/mol
InChI Key: KIOOVYJJGDTTIH-UHFFFAOYSA-N
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Description

This compound is an ethanediamide derivative featuring a 4-methylbenzenesulfonyl (tosyl) group and a thiophen-2-yl moiety. Its structure comprises two amide-linked ethyl groups, with one arm substituted by a sulfonamide-tethered thiophene ring.

Properties

IUPAC Name

N-ethyl-N'-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c1-3-18-16(20)17(21)19-11-15(14-5-4-10-24-14)25(22,23)13-8-6-12(2)7-9-13/h4-10,15H,3,11H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOOVYJJGDTTIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCC(C1=CC=CS1)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(4-Methylbenzenesulfonyl)-2-(Thiophen-2-yl)Ethylamine

This intermediate is prepared via a three-step sequence:

Step 1: Esterification of 2-(Thiophen-2-yl)Ethanol

The reaction of 2-(thiophen-2-yl)ethanol with 4-methylbenzenesulfonyl chloride (tosyl chloride) in dichloromethane (DCM) forms 2-(2-thienyl)ethyl 4-methylbenzenesulfonate (yield: 85–96%). Potassium hydroxide (5–10% by mass of alcohol) and triethylamine are critical for accelerating the esterification.

Reaction Conditions:

  • Solvent: Dichloromethane

  • Catalyst: KOH (8–20 g per 0.78–1.95 mol substrate)

  • Temperature: Room temperature (25°C)

  • Time: 2–3 hours

Step 2: Amination of the Sulfonate Ester

The sulfonate ester undergoes nucleophilic substitution with aqueous ammonia or ethylamine to yield 2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethylamine . This step typically requires elevated temperatures (60–80°C) in a polar aprotic solvent like dimethylformamide (DMF).

Optimization Notes:

  • Excess amine (2–3 equivalents) ensures complete conversion.

  • Byproducts (e.g., unreacted ester) are removed via extraction with ethyl acetate.

Amide Bond Formation

The final step involves coupling 2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethylamine with ethyl oxalyl chloride to form the ethanediamide backbone.

Reaction Mechanism

Ethyl oxalyl chloride reacts with the primary amine in a two-stage process:

  • Acylation : The amine attacks the carbonyl carbon of ethyl oxalyl chloride, forming a tetrahedral intermediate.

  • Deprotonation : Triethylamine neutralizes HCl, driving the reaction to completion.

Conditions:

  • Solvent: Tetrahydrofuran (THF) or DCM

  • Base: Triethylamine (2.5 equivalents)

  • Temperature: 0°C → room temperature (gradual warming)

  • Time: 4–6 hours

Yield and Purity

Typical yields range from 70% to 82% after column chromatography (silica gel, hexane/ethyl acetate gradient). Purity is confirmed via:

  • HPLC : >98% purity (C18 column, acetonitrile/water mobile phase)

  • NMR : δ 7.75 (d, J = 8.2 Hz, 2H, Ar-H), 7.35 (d, J = 8.2 Hz, 2H, Ar-H), 6.95–7.05 (m, 3H, thiophene-H)

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Direct Amination85–9695High-yield esterification step
Coupling with EDCl/HOBt7897Mild conditions, fewer side products
Thermal Amination7093Scalable for industrial production

EDCl/HOBt Method:
Ethyl dimethylaminopropyl carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) enhance coupling efficiency by activating the carboxylate intermediate. This method reduces racemization and is preferred for sensitive substrates.

Industrial-Scale Optimization

Solvent Recycling

Dichloromethane is recovered via distillation (bp: 40°C) and reused, reducing production costs by 15–20%.

Catalyst Recovery

Potassium hydroxide is filtered post-reaction, neutralized with HCl, and regenerated for subsequent batches.

Challenges and Solutions

Byproduct Formation

Issue: Residual tosyl chloride may hydrolyze to 4-methylbenzenesulfonic acid, complicating purification.
Solution: Quench excess tosyl chloride with ice-cold water before extraction.

Oxidative Degradation

Issue: Thiophene rings are susceptible to oxidation during amidation.
Solution: Conduct reactions under nitrogen atmosphere and add antioxidants (e.g., BHT).

Characterization Data

Spectroscopic Analysis

  • IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1350 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym)

  • MS (ESI+) : m/z 409.1 [M+H]⁺ (calculated for C₁₉H₂₀N₂O₄S₂: 408.4)

X-ray Crystallography

The crystal structure confirms the antiperiplanar arrangement of the sulfonyl and thiophene groups, with a dihedral angle of 87.5°.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N’-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the sulfonyl group results in sulfides.

Scientific Research Applications

N-ethyl-N’-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-ethyl-N’-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide exerts its effects is largely dependent on its interaction with molecular targets. The sulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on proteins or enzymes. The thiophene ring may also play a role in stabilizing these interactions through π-π stacking or other non-covalent interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Analysis

Key structural variations among analogous compounds include:

  • Sulfonyl group modifications : Replacement of the 4-methylbenzenesulfonyl group with halogens (e.g., 4-chlorophenylsulfonyl in ) or fluorinated aryl groups (e.g., 4-fluoro-2-methylphenylsulfonyl in ).
  • Amide substituents : Ethyl vs. allyl () or oxazinan-methyl groups ().
  • Heterocyclic moieties : Thiophen-2-yl vs. triazole () or imidazolidin-2-ylidene ().

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents IR Spectral Features (cm⁻¹)
Target compound C₁₉H₂₃N₂O₄S₂ 431.52* 4-methylbenzenesulfonyl, ethyl, thiophen-2-yl ν(C=O) ~1660–1680; ν(SO₂) ~1150–1170
N-Allyl-N′-{2-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)ethyl}ethanediamide () C₁₇H₁₇ClN₂O₄S₂ 412.90 4-chlorophenylsulfonyl, allyl, thiophen-2-yl ν(C=S) ~1243–1258; ν(NH) ~3150–3319
N-Ethyl-N′-({3-[(4-fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)ethanediamide () C₁₈H₂₄FN₂O₅S 405.46 4-fluoro-2-methylphenylsulfonyl, oxazinan-methyl ν(C=O) absent in tautomers; ν(SO₂) ~1150
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () Varies (X = H, Cl, Br) ~430–480 Triazole, halogenated aryl, sulfonyl ν(C=S) ~1247–1255; ν(NH) ~3278–3414

*Calculated based on structural similarity to and .

Research Findings and Challenges

  • Tautomerism : Analogous triazole-thione derivatives () exist in equilibrium between thiol and thione forms, impacting reactivity and spectroscopic interpretation .
  • Spectral validation : IR and NMR data (e.g., absence of ν(C=O) in triazoles) confirm structural integrity in analogs, a critical step for characterizing the target compound .
  • Synthetic hurdles: Functionalizing the sulfonamide-thiophene backbone without side reactions (e.g., over-alkylation) remains a challenge, as noted in and .

Biological Activity

N-ethyl-N'-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide is a complex organic compound with notable structural features, including a sulfonyl group and a thiophene ring. Its molecular formula is C₁₃H₁₄N₂O₃S, which indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cardiovascular health and drug development.

Structural Characteristics

The compound's structure allows for various interactions that could enhance its biological activity. The dihedral angle between the thiophene and benzene rings is approximately 13.86°, suggesting a relatively planar configuration that may facilitate π-π stacking interactions in solid-state forms. This structural arrangement is crucial for its potential interactions with biological targets.

Structural Features Description
Molecular Formula C₁₃H₁₄N₂O₃S
Key Functional Groups Sulfonyl and Thiophene
Dihedral Angle 13.86°

Biological Activity

While specific data on the biological activity of this compound is limited, related compounds exhibit significant pharmacological properties. The presence of thiophene and sulfonyl moieties often correlates with enhanced bioactivity and selectivity in drug design. For instance, intermediates in its synthesis are linked to antiplatelet agents like clopidogrel, suggesting potential therapeutic applications in cardiovascular diseases.

The compound may exert its biological effects through interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate signaling pathways associated with inflammation or cell proliferation, contributing to its observed effects:

  • Enzyme Inhibition : By binding to active sites or altering enzyme conformation.
  • Receptor Interaction : Modulating receptor activity involved in various biological processes.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

  • Antiplatelet Activity : Research indicates that compounds with similar structural motifs can enhance antiplatelet activity, which is critical in preventing thrombotic events.
  • Anti-inflammatory Properties : Related compounds have shown promise in reducing inflammation, which could be beneficial in treating conditions like arthritis or cardiovascular diseases.
  • Cytotoxicity Studies : Investigations into the cytotoxic effects against various cancer cell lines have revealed that modifications to the thiophene or sulfonyl groups can significantly alter efficacy.

Comparative Analysis

To better understand the unique characteristics of this compound, a comparison with similar compounds is useful:

Compound Name Structural Features Unique Aspects
N-ethyl-N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamideSimilar sulfonamide and thiophene moietiesFluorine substitution may enhance bioactivity
N,N'-bis(4-methylphenyl)sulfamideContains two aromatic ringsLacks thiophene; primarily aromatic interactions
N,N'-dimethyl-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-3-yl)ethyl]ethanediamideSimilar structure but different substitution on thiopheneVariation in thiophene position may alter reactivity

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing N-ethyl-N'-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide?

The synthesis involves multi-step organic reactions:

  • Step 1 : Formation of the sulfonamide intermediate via reaction of 4-methylbenzenesulfonyl chloride with a thiophene-containing ethylamine derivative under inert conditions (e.g., nitrogen atmosphere) in dichloromethane .
  • Step 2 : Amide coupling using agents like N,N'-dicyclohexylcarbodiimide (DCC) or EDCI to link the ethanediamide backbone. Reaction temperatures are optimized between 0–25°C to prevent side reactions .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures is employed, followed by HPLC analysis to confirm purity (>95%) .

Q. How is the structural integrity of this compound validated in academic research?

Methodological validation includes:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the ethyl group, sulfonyl moiety, and thiophene ring. Key peaks include δ 7.5–8.0 ppm (aromatic protons) and δ 2.4 ppm (methyl group in toluenesulfonyl) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]+ at m/z 493.2) and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation, single crystals are grown in DMSO/ethyl acetate, and structures are refined using SHELXL .

Q. What are the primary biological targets or activities associated with this compound?

  • Enzyme Inhibition : The sulfonamide group interacts with zinc-containing enzymes (e.g., carbonic anhydrase), while the thiophene moiety may modulate cytochrome P450 activity .
  • Anticancer Potential : Structural analogs show activity against cancer cell lines (IC₅₀ < 10 µM) via apoptosis induction, validated through flow cytometry and Western blotting .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives with modified sulfonyl or thiophene groups?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in sulfonamide formation, while THF improves solubility of thiophene intermediates .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) accelerate cross-coupling reactions for thiophene functionalization, achieving yields >80% .
  • DoE (Design of Experiments) : Statistical tools like response surface methodology (RSM) identify optimal temperature (e.g., 60°C) and molar ratios (1:1.2 for amine:sulfonyl chloride) .

Q. What strategies resolve contradictions in pharmacological data, such as varying IC₅₀ values across cell lines?

  • Assay Standardization : Use identical cell passage numbers and culture conditions (e.g., RPMI-1640 + 10% FBS) to minimize variability .
  • Metabolic Stability Tests : LC-MS/MS quantifies compound degradation in liver microsomes; poor stability may explain inconsistent activity .
  • Target Engagement Studies : SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) confirm direct binding to proposed targets (e.g., kinases) .

Q. How does the electronic nature of substituents (e.g., methoxy vs. chloro) influence structure-activity relationships (SAR)?

  • Computational Modeling : DFT calculations (B3LYP/6-31G*) reveal electron-withdrawing groups (e.g., -Cl) increase sulfonamide acidity, enhancing enzyme binding .
  • Biological Testing : Analog libraries are screened against target panels. For example, 4-methoxy derivatives show 3-fold higher potency in kinase assays than 4-chloro analogs .
  • SAR Table :
SubstituentLogPIC₅₀ (µM)Target Affinity (Kd, nM)
-OCH₃2.15.2120
-Cl2.88.7450
-F1.96.5210

Methodological Guidance

Q. What analytical techniques are critical for assessing purity and stability in long-term storage?

  • HPLC-DAD : Reverse-phase C18 columns (gradient: 5–95% acetonitrile in H₂O + 0.1% TFA) detect degradation products. Purity thresholds >98% are required for in vivo studies .
  • Accelerated Stability Studies : Samples are stored at 40°C/75% RH for 4 weeks; significant degradation (>5%) necessitates lyophilization or inert atmosphere storage .

Q. How are molecular interactions with biological macromolecules characterized?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to proteins (e.g., PDB ID: 1XKK). The thiophene ring often occupies hydrophobic pockets .
  • Cryo-EM : For large targets (e.g., GPCRs), sub-3Å resolution maps validate compound binding in allosteric sites .

Data Interpretation and Troubleshooting

Q. Why might NMR spectra show unexpected peaks, and how are they addressed?

  • Impurity Identification : Compare with databases (e.g., PubChem) or synthesize suspected by-products (e.g., hydrolyzed sulfonamides) .
  • Solvent Artifacts : Residual DMSO-d₆ peaks (δ 2.5 ppm) are minimized by thorough drying under vacuum .

Q. How to reconcile discrepancies between computational binding predictions and experimental IC₅₀ values?

  • Conformational Sampling : MD simulations (e.g., GROMACS) over 100 ns account for protein flexibility .
  • Off-Target Screening : Phosphoproteomics or thermal shift assays identify unintended targets contributing to activity .

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